3R-hydroxy-5Z-dodecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3R-Hydroxy-5Z-dodecenoic acid is an organic compound with the molecular formula C12H22O3. It is characterized by a hydroxyl group at the third carbon and a double bond between the fifth and sixth carbons in the Z configuration. This compound is notable for its role in various biological and chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3R-Hydroxy-5Z-dodecenoic acid typically involves the use of starting materials such as dodecenoic acid derivatives. The hydroxylation at the third carbon can be achieved through various methods, including catalytic hydrogenation and enzymatic processes. The Z-configuration of the double bond is maintained through careful control of reaction conditions, such as temperature and pH .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts and solvents to facilitate the hydroxylation and maintain the desired stereochemistry .
Analyse Chemischer Reaktionen
Types of Reactions: 3R-Hydroxy-5Z-dodecenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions
Major Products:
Oxidation: Formation of 3-oxo-5Z-dodecenoic acid.
Reduction: Formation of 3R-hydroxy-dodecanoic acid.
Substitution: Formation of various substituted dodecenoic acid derivatives
Wissenschaftliche Forschungsanwendungen
3R-Hydroxy-5Z-dodecenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its role in microbial metabolism and as a signaling molecule in various biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Wirkmechanismus
The mechanism of action of 3R-Hydroxy-5Z-dodecenoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. The hydroxyl group and the double bond play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
3R-Hydroxy-5E-dodecenoic acid: Differing in the configuration of the double bond.
3S-Hydroxy-5Z-dodecenoic acid: Differing in the stereochemistry of the hydroxyl group.
3R-Hydroxy-5Z-decanoic acid: Differing in the length of the carbon chain
Uniqueness: 3R-Hydroxy-5Z-dodecenoic acid is unique due to its specific stereochemistry and configuration, which confer distinct chemical and biological properties. Its ability to participate in a variety of reactions and its role in biological systems make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
88456-81-9 |
---|---|
Molekularformel |
C12H22O3 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
(Z,3R)-3-hydroxydodec-5-enoic acid |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h7-8,11,13H,2-6,9-10H2,1H3,(H,14,15)/b8-7-/t11-/m1/s1 |
InChI-Schlüssel |
GZUALOWLHSCENG-SKVAFPRGSA-N |
Isomerische SMILES |
CCCCCC/C=C\C[C@H](CC(=O)O)O |
Kanonische SMILES |
CCCCCCC=CCC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.